γ-谷维素

描述

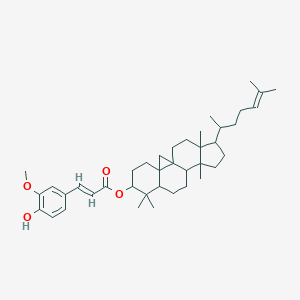

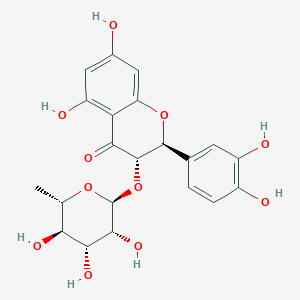

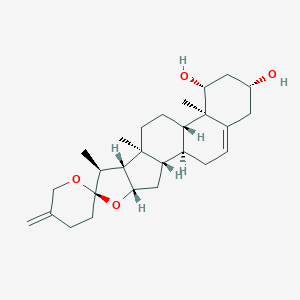

γ-ORYZANOL 是一种天然存在的化合物,主要存在于米糠油中。 它是由植物甾醇和三萜类化合物形成的阿魏酸酯的混合物,包括环阿屯醇阿魏酸酯、24-亚甲基环阿屯醇阿魏酸酯和菜油甾醇阿魏酸酯 。 γ-ORYZANOL 最初被认为是单一化合物,但现在已被公认为是一种复杂的混合物,具有显著的营养和治疗潜力 。

科学研究应用

γ-ORYZANOL 在科学研究中具有广泛的应用,包括在化学、生物学、医学和工业中的应用。 它以其抗氧化、抗炎、抗癌和抗糖尿病特性而闻名 。 近年来,γ-ORYZANOL 正在被研究用于治疗代谢性疾病、改善胆固醇代谢和减少慢性炎症 。 此外,由于其生物活性,它在制药和化妆品行业中也有应用 。

作用机制

γ-ORYZANOL 通过多种分子靶点和通路发挥作用。 它以抑制食物中胆固醇的吸收来降低胆固醇水平 。 此外,γ-ORYZANOL 下调与肥胖、炎症反应和代谢综合征相关的基因表达 。 它的抗氧化特性在减轻氧化应激和相关的代谢紊乱方面发挥着至关重要的作用 。

生化分析

Biochemical Properties

Gamma-Oryzanol interacts with various enzymes, proteins, and other biomolecules. It has been shown to downregulate the expression of genes that encode proteins related to adiposity (CCAAT/enhancer binding proteins), inflammatory responses (nuclear factor kappa-B), and metabolic syndrome (peroxisome proliferator-activated receptors) .

Cellular Effects

Gamma-Oryzanol has diverse effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with cholesterol-lowering effects, which could be attributed to its impact on cellular metabolism .

Molecular Mechanism

At the molecular level, Gamma-Oryzanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and may involve a network of interactions and signals triggered by its antioxidant properties .

Temporal Effects in Laboratory Settings

The effects of Gamma-Oryzanol change over time in laboratory settings. It has been observed that total Gamma-Oryzanol content increases continuously throughout grain development . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of Gamma-Oryzanol vary with different dosages in animal models

Metabolic Pathways

Gamma-Oryzanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that Gamma-Oryzanol is involved in are still being studied.

Transport and Distribution

Gamma-Oryzanol is transported and distributed within cells and tissues . It is primarily found in the fat fraction of rice bran and rice bran oil

准备方法

合成路线和反应条件: γ-ORYZANOL 可以通过多种方法合成,包括阿魏酸与植物甾醇的酯化反应。 该反应通常需要使用催化剂和特定的反应条件才能获得高产率 。

工业生产方法: 工业生产γ-ORYZANOL 通常涉及使用表面流体萃取技术等方法提取米糠油 。 然后对提取的油进行提纯处理以分离γ-ORYZANOL。 纳米包封技术也已开发出来以提高γ-ORYZANOL 的稳定性和生物利用度 。

化学反应分析

反应类型: γ-ORYZANOL 会发生各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应对于改变化合物的性质和增强其应用至关重要 。

常用试剂和条件: γ-ORYZANOL 反应中常用的试剂包括氧化剂、还原剂和催化剂。 反应条件,例如温度和 pH 值,需要严格控制以获得预期结果 。

相似化合物的比较

γ-ORYZANOL 由于其复杂的阿魏酸酯和植物甾醇混合物而独一无二。 类似化合物包括米糠油中发现的其他甾醇阿魏酸酯和三萜类化合物 。 一些次要成分包括Δ7-豆甾烯醇阿魏酸酯、豆甾醇阿魏酸酯、Δ7-菜油甾烯醇阿魏酸酯、Δ7-谷甾烯醇阿魏酸酯、谷甾醇阿魏酸酯、菜油甾醇阿魏酸酯和谷甾醇阿魏酸酯 。 与这些化合物相比,γ-ORYZANOL 表现出更广泛的生物活性谱和治疗潜力 。

属性

CAS 编号 |

11042-64-1 |

|---|---|

分子式 |

C40H58O4 |

分子量 |

602.9 g/mol |

IUPAC 名称 |

[(3R,12S,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/t27?,29?,32?,33?,34?,37-,38+,39-,40?/m1/s1 |

InChI 键 |

FODTZLFLDFKIQH-OINQMCCZSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

手性 SMILES |

CC(CCC=C(C)C)C1CC[C@@]2([C@@]1(CCC34C2CCC5[C@]3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

规范 SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

熔点 |

148-150°C |

Key on ui other cas no. |

21238-33-5 11042-64-1 |

物理描述 |

Solid |

Pictograms |

Acute Toxic |

同义词 |

gamma-oryzanol oryzanol triacontane 3-(4-hydroxy-3-methoxyphenyl)-2-propenate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action associated with gamma-oryzanol's biological activities?

A1: While the exact mechanisms are still under investigation, research suggests that gamma-oryzanol exerts its effects through multiple pathways, including:

- Antioxidant activity: Gamma-oryzanol acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This activity is primarily attributed to its ferulic acid moiety and has been demonstrated in various models, including cholesterol oxidation, protection of fish oil from oxidation, and reduction of lipid peroxidation in cell lines. [, , , ]

- Modulation of lipid metabolism: Studies indicate that gamma-oryzanol can lower blood cholesterol levels, particularly LDL-cholesterol, and triglycerides. This effect is thought to involve the inhibition of cholesterol synthesis and absorption and the enhancement of cholesterol excretion. [, , , , ]

Q2: What are the downstream effects of gamma-oryzanol's antioxidant activity?

A2: The antioxidant effects of gamma-oryzanol can lead to:

- Reduced oxidative stress: By scavenging free radicals, gamma-oryzanol can protect cells and tissues from oxidative damage, which is implicated in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. [, , ]

- Improved lipid profile: Gamma-oryzanol's ability to inhibit lipid peroxidation helps prevent the oxidation of LDL-cholesterol, a crucial step in the development of atherosclerosis. [, ]

Q3: What is the molecular formula and weight of cycloartenyl ferulate?

A3: The molecular formula of cycloartenyl ferulate is C40H58O4, and its molecular weight is 602.87 g/mol. []

Q4: What are the key spectroscopic characteristics of gamma-oryzanol?

A4: Gamma-oryzanol exhibits a characteristic absorbance maximum at 330 nm in ultraviolet-visible (UV-Vis) spectroscopy, attributed to the ferulic acid moiety. [, ] Mass spectrometry (MS) analysis reveals characteristic fragmentation patterns corresponding to the steryl/triterpenyl and ferulic acid moieties, allowing for the identification and quantification of individual components. [, ]

Q5: What are the recommended storage conditions for gamma-oryzanol?

A5: To maximize stability, gamma-oryzanol should be stored in airtight containers, protected from light and moisture, and kept at cool temperatures (e.g., refrigerated). []

Q6: Does gamma-oryzanol exhibit any catalytic properties?

A6: Currently, there is limited research on the catalytic properties of gamma-oryzanol. Its primary mode of action is attributed to its antioxidant and lipid-lowering effects rather than catalytic activity.

Q7: Have computational methods been used to study gamma-oryzanol?

A7: Yes, computational chemistry approaches, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of gamma-oryzanol components with potential target proteins, such as PPAR-γ, providing insights into their potential mechanisms of action. []

Q8: How do structural modifications of gamma-oryzanol components affect their biological activity?

A8: The ferulic acid moiety is crucial for the antioxidant activity of gamma-oryzanol. Modifications to this group, such as esterification or alkylation, can alter its antioxidant potency. The sterol/triterpene moiety also influences activity, with different sterols/triterpenes conferring varying degrees of antioxidant and lipid-lowering effects. [, , ]

Q9: What strategies can be used to enhance the stability and bioavailability of gamma-oryzanol?

A9: Several approaches can be employed to improve the stability and bioavailability of gamma-oryzanol, including:

- Encapsulation: Encapsulating gamma-oryzanol in nanoparticles, liposomes, or other delivery systems can protect it from degradation, enhance its solubility and bioavailability, and enable targeted delivery to specific tissues. [, ]

- Co-administration with other antioxidants: Combining gamma-oryzanol with other antioxidants, such as tocopherols or tocotrienols, can create synergistic effects, enhancing its overall antioxidant capacity. [, ]

Q10: What in vitro and in vivo models have been used to evaluate the efficacy of gamma-oryzanol?

A10: Numerous in vitro and in vivo studies have demonstrated the efficacy of gamma-oryzanol in various models, including:

- Cell-based assays: Gamma-oryzanol has shown antioxidant and anti-inflammatory effects in cell culture studies using various cell lines, including human prostate cancer cells and peripheral blood mononuclear cells. [, , ]

- Animal models: Animal studies using rats, mice, and rabbits have demonstrated the beneficial effects of gamma-oryzanol on lipid profiles, oxidative stress, insulin resistance, and atherosclerosis. [, , , , , ]

Q11: Is there evidence of resistance development to gamma-oryzanol's effects?

A11: There is currently no scientific evidence suggesting the development of resistance to gamma-oryzanol's biological activities.

Q12: What is the safety profile of gamma-oryzanol?

A12: Gamma-oryzanol is generally considered safe for human consumption with no significant adverse effects reported in clinical trials at recommended doses. Long-term toxicity studies in rats and mice have not revealed any carcinogenic potential. [, ]

Q13: Can drug delivery systems be used to enhance gamma-oryzanol's therapeutic potential?

A13: Yes, incorporating gamma-oryzanol into nanocarriers or other targeted delivery systems could potentially improve its bioavailability, target it to specific tissues, and enhance its therapeutic efficacy. [, ]

Q14: What analytical methods are used to quantify gamma-oryzanol and its components?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the most commonly used method to quantify gamma-oryzanol and its components in various matrices, such as rice bran oil, rice bran, and biological samples. Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for identifying and quantifying individual gamma-oryzanol components after derivatization. [, , , ]

Q15: What is the solubility of gamma-oryzanol in different solvents?

A15: Gamma-oryzanol exhibits poor solubility in water but is soluble in organic solvents such as hexane, ethanol, and ethyl lactate. Its solubility in different solvents can be enhanced by using binary solvent mixtures and increasing the temperature. [, ]

Q16: Are the analytical methods used to quantify gamma-oryzanol validated?

A16: Yes, analytical methods used to quantify gamma-oryzanol, primarily HPLC-UV, are rigorously validated according to international guidelines to ensure accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. [, ]

Q17: How is the quality of gamma-oryzanol controlled during production?

A17: Stringent quality control measures are implemented throughout the production process of gamma-oryzanol, including:

Q18: Does gamma-oryzanol interact with drug transporters?

A18: Information regarding gamma-oryzanol's interactions with drug transporters is limited and requires further investigation.

Q19: Is gamma-oryzanol biocompatible and biodegradable?

A19: As a natural plant-derived compound, gamma-oryzanol exhibits good biocompatibility and is biodegradable. Studies have shown its safe use in various applications, including food, cosmetics, and pharmaceuticals. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)